molecular formula C11H10ClNO3 B2466568 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 882081-26-7

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2466568
M. Wt: 239.66
InChI Key: LWJIQUAXZJZXBX-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione derivatives are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure . The non-H atoms are nearly coplanar, with a maximum deviation .

Scientific Research Applications

Applications in Organic Synthesis and Medicinal Chemistry

The compound "1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione" and its derivatives have been a focal point of interest due to their pivotal role in organic synthesis and medicinal chemistry. Yan et al. (2018) elaborated on the transformation of pyrrolidine-2,5-dione to maleimide through tosylation, underscoring the significance of pyrrolidine-2,5-dione and maleimide scaffolds in organic substances. They highlighted that tosyloxy groups, despite being important in organic synthesis, are surprisingly rare on pyrrolidine-2,5-dione or maleimide scaffolds. Their research provided valuable insights into the properties and organic synthesis related to these compounds (Yan et al., 2018).

Crystallographic Studies and Structural Insights

Dayananda et al. (2012) explored the crystal structure of triprolidinium cation and its interactions, contributing to the understanding of the molecular geometry and structural properties of pyrrolidine derivatives. Their work provided a detailed description of the crystal structure, including intermolecular interactions and π–π interactions, which are crucial for understanding the compound's properties and potential applications (Dayananda et al., 2012).

Material Science and Corrosion Inhibition

In the field of material science, Zarrouk et al. (2015) reported on the use of 1H-pyrrole-2,5-dione derivatives as effective organic inhibitors of carbon steel corrosion. This research is particularly significant for industrial applications where corrosion resistance is of paramount importance. Their findings on the inhibition efficiency and adsorption mechanism offer valuable information for developing new corrosion inhibitors (Zarrouk et al., 2015).

Antimicrobial and Antitumor Applications

Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and evaluated their antimicrobial activities. Their work suggests the potential of these derivatives to be developed as chemotherapeutic agents, providing a foundation for further research in pharmaceutical applications (Jain et al., 2006).

Photoluminescent Materials

Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing pyrrolidine-2,5-dione units. The photoluminescence and photochemical stability of these polymers make them suitable for electronic applications, opening up possibilities in the field of optoelectronic devices (Beyerlein & Tieke, 2000).

Future Directions

The future directions in the research of pyrrolidine-2,5-dione derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIQUAXZJZXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

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